Ethyl-3-Amino-1H-pyrazol-1-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

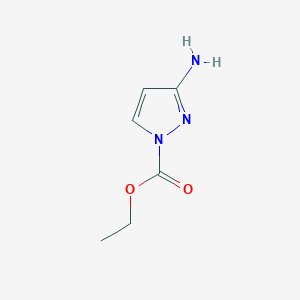

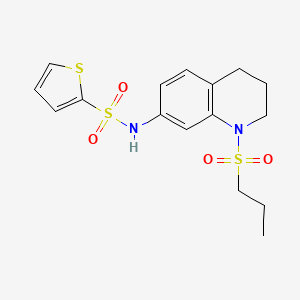

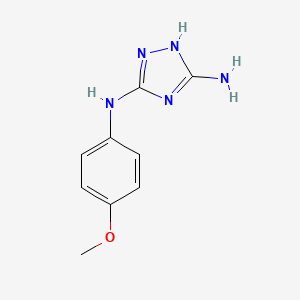

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a compound with the molecular formula C6H9N3O2 . It is a mono-constituent substance of organic origin .

Synthesis Analysis

The synthesis of Ethyl 3-amino-1H-pyrazole-1-carboxylate has been described in various studies. For instance, one study describes the total synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate and its reaction with acetic anhydride to yield acetylated products .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-1H-pyrazole-4-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Chemical Reactions Analysis

Ethyl 3-amino-1H-pyrazole-4-carboxylate has been involved in various chemical reactions. For instance, it has been used in the synthesis of bioactive chemicals and reactions in various media . It has also been acetylated with acetic anhydride to yield acetylated products .Wirkmechanismus

Target of Action

Ethyl 3-amino-1H-pyrazole-1-carboxylate is a biochemical reagent Pyrazole derivatives, which include ethyl 3-amino-1h-pyrazole-1-carboxylate, are known to have a broad spectrum of biological activities . They are often used in the development of various pharmaceuticals .

Mode of Action

It is known that pyrazole derivatives can interact with multiple receptors . The specific interactions and resulting changes would depend on the particular biological or chemical context in which the compound is used.

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biological activities . The downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

The molecular and cellular effects of Ethyl 3-amino-1H-pyrazole-1-carboxylate would depend on its specific targets and mode of action. Given its classification as a biochemical reagent , it is likely used in a variety of contexts, each with potentially different results.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-amino-1H-pyrazole-1-carboxylate. Factors such as temperature, pH, and the presence of other compounds could affect its stability and interaction with its targets . .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Ethyl 3-amino-1H-pyrazole-1-carboxylate 3-amino-1H-pyrazole-1-carboxylate in lab experiments is its ability to modulate the NMDA receptor, which is involved in various neurological processes. This compound has also been shown to have relatively low toxicity, making it a promising candidate for further research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for research on Ethyl 3-amino-1H-pyrazole-1-carboxylate 3-amino-1H-pyrazole-1-carboxylate. One area of research is in the development of new therapeutic agents based on this compound. Another area of research is in the further exploration of the compound's effects on the NMDA receptor and its potential applications in the treatment of neurological disorders. Additionally, further research is needed to explore the compound's potential as a cognitive enhancer and its effects on synaptic plasticity.

Synthesemethoden

The synthesis of Ethyl 3-amino-1H-pyrazole-1-carboxylate 3-amino-1H-pyrazole-1-carboxylate can be achieved using various methods. One of the most common methods involves the reaction of Ethyl 3-amino-1H-pyrazole-1-carboxylate hydrazinecarboxylate with acetylacetone, followed by the addition of hydrazine hydrate and sodium acetate. This reaction results in the formation of Ethyl 3-amino-1H-pyrazole-1-carboxylate 3-amino-1H-pyrazole-1-carboxylate as a white solid.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Ethyl-3-Amino-1H-pyrazol-1-carboxylat-Derivate haben in der medizinischen Chemie aufgrund ihres Potenzials als Medikamentenkandidaten Aufmerksamkeit erregt. Forscher untersuchen ihre pharmakologischen Eigenschaften, darunter Antituberkulose-, antimikrobielle, antifungale, entzündungshemmende, krebshemmende und antidiabetische Aktivitäten .

Organische Synthese

Forscher erforschen verschiedene Synthesemethoden, um an die Pyrazol-Gruppierung zu gelangen. Übergangsmetall-katalysierte Reaktionen, Photoredox-Prozesse und Eintopf-Mehrkomponentenreaktionen sind Wege zur Synthese von this compound-Derivaten. Diese Methoden tragen zur Werkzeugkiste organischer Chemiker bei .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-aminopyrazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)9-4-3-5(7)8-9/h3-4H,2H2,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXOTZVOTQCKMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

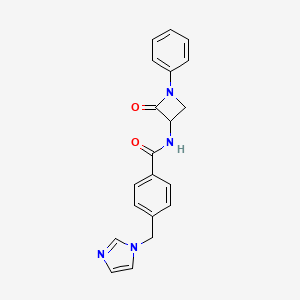

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2388532.png)

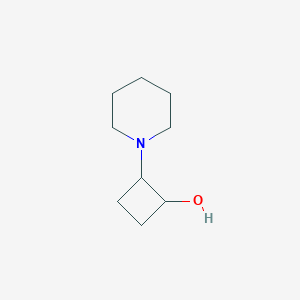

![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)

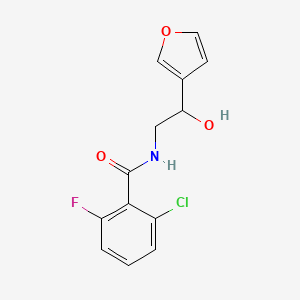

![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)